molecular formula C18H20N2O6S B2905581 N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide CAS No. 941967-45-9

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide

Cat. No. B2905581
M. Wt: 392.43
InChI Key: QGYKMYHXLISUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MNBA belongs to the class of amide compounds and has a molecular formula of C19H21N2O6S.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide involves the reaction of 4-tosylbutanoyl chloride with 4-methoxy-2-nitroaniline in the presence of a base to form the desired product.

Starting Materials
4-tosylbutanoyl chloride, 4-methoxy-2-nitroaniline, Base (e.g. triethylamine)

Reaction
Add 4-tosylbutanoyl chloride to a solution of base in a suitable solvent, Add 4-methoxy-2-nitroaniline to the reaction mixture, Stir the reaction mixture at room temperature for several hours, Quench the reaction with water, Extract the product with a suitable organic solvent, Purify the product by recrystallization or chromatography

Mechanism Of Action

The exact mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide is not fully understood. However, studies have suggested that it acts by binding to the active site of enzymes and inhibiting their activity. N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes. N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide has also been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide is also relatively inexpensive compared to other compounds used in drug development. However, N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide. One area of focus is the development of N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide's mechanism of action and its potential applications in other areas of medicine. Additionally, further research is needed to optimize the synthesis and purification of N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide and to explore its potential advantages and limitations in drug development.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide has been extensively studied for its potential applications in drug development. It has been found to exhibit inhibitory activity against a wide range of enzymes such as histone deacetylases, carbonic anhydrases, and metalloproteinases. N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide has also been shown to possess anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-10-7-14(26-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYKMYHXLISUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide

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